
5-叔丁基-1,3-噁唑-4-碳酰肼
描述
5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a chemical compound with the molecular formula C8H13N3O2 . It has a molecular weight of 183.21 .
Molecular Structure Analysis
The molecular structure of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide is represented by the formula C8H13N3O2 . The InChI code for this compound is 1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
5-Tert-butyl-1,3-oxazole-4-carbohydrazide has a predicted density of 1.147±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .科学研究应用
药理学
在药理学领域,5-叔丁基-1,3-噁唑-4-碳酰肼可作为合成具有潜在治疗效果的新型化合物的先导化合物。其结构框架可用于开发针对各种生物途径的新型候选药物。 该化合物中的碳酰肼基团,特别是可能被探索用作前药,以受控方式在体内释放活性剂 .
材料科学
材料科学家可以研究 5-叔丁基-1,3-噁唑-4-碳酰肼在新型聚合物或涂层制造中的应用。 其独特的化学结构可以赋予材料理想的性能,如热稳定性或抗降解性,使其成为先进复合材料的宝贵组成部分 .
生物化学
生物化学家可以探索 5-叔丁基-1,3-噁唑-4-碳酰肼在酶抑制或激活中的作用。 通过研究其与生物大分子的相互作用,研究人员可以深入了解酶机制或发现代谢调节的新途径 .
农业
在农业领域,该化合物可以被研究作为生长调节剂或抗虫作物处理剂的成分。 其与植物激素或防御机制相互作用的能力可以提高作物产量和抗逆性 .
环境科学
环境科学家可能发现 5-叔丁基-1,3-噁唑-4-碳酰肼在污染控制或修复工作中的应用。 其与污染物结合或在降解过程中充当催化剂的潜力对于开发环境挑战的环保解决方案至关重要 .
化学合成
化学家可以使用 5-叔丁基-1,3-噁唑-4-碳酰肼作为构建块,合成复杂的有机分子。 其反应位点使其成为构建各种化学实体的多功能中间体,这可能对各种工业应用产生影响 .
分析化学
在分析化学中,该化合物可能用作标准品或试剂,用于物质的定量和鉴定。 其明确的性质和稳定性使其成为开发新分析方法或改进现有方法的理想候选者 .
食品工业
虽然与食品产品没有直接关系,但可以研究 5-叔丁基-1,3-噁唑-4-碳酰肼在食品包装材料中的潜在应用。 其化学稳定性可能有助于开发新型食品安全包装,提供更长的保质期和抗污染保护 .
安全和危害
生化分析
Biochemical Properties
5-Tert-butyl-1,3-oxazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with hydrolase enzymes, affecting their activity and subsequently influencing metabolic processes . The nature of these interactions often involves the binding of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide to the active sites of enzymes, thereby inhibiting their catalytic functions.
Cellular Effects
The effects of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide has demonstrated the ability to induce apoptosis and cause cell cycle arrest . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity, leading to a cascade of biochemical events that affect cellular function . Additionally, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Tert-butyl-1,3-oxazole-4-carbohydrazide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Additionally, high doses of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide can lead to toxicity, affecting organ function and overall health in animal models.
Metabolic Pathways
5-Tert-butyl-1,3-oxazole-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting energy production and biosynthesis . For example, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide has been shown to inhibit hydrolase enzymes, leading to changes in the breakdown and synthesis of key metabolites.
Transport and Distribution
The transport and distribution of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide within cells and tissues are crucial for its activity. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, influencing its accumulation and activity . The distribution of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 5-Tert-butyl-1,3-oxazole-4-carbohydrazide may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-tert-butyl-1,3-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUORJRQFRIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)

![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)
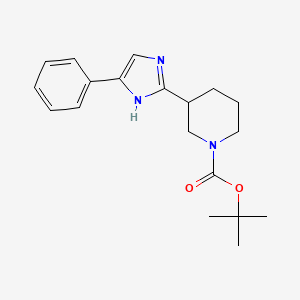
![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)
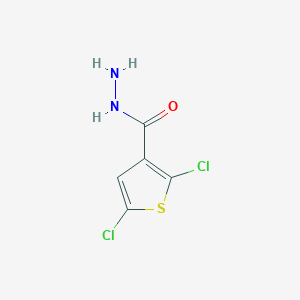
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)
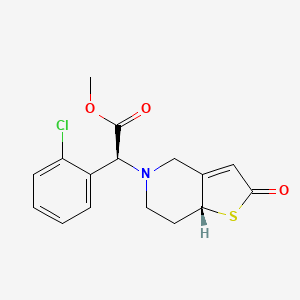

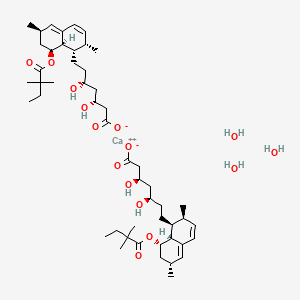

![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
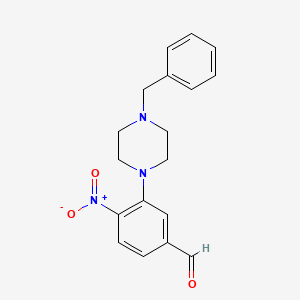
![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)